Dubinidine is a natural product found in Dictamnus albus and Haplophyllum griffithianum with data available.
Dubinidine
CAS No.: 22964-77-8
Cat. No.: VC20772860
Molecular Formula: C15H17NO4
Molecular Weight: 275.30 g/mol
Purity: 97 % (TLC)
* For research use only. Not for human or veterinary use.

CAS No. | 22964-77-8 |
---|---|
Molecular Formula | C15H17NO4 |
Molecular Weight | 275.30 g/mol |
IUPAC Name | 2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propane-1,2-diol |
Standard InChI | InChI=1S/C15H17NO4/c1-15(18,8-17)12-7-10-13(19-2)9-5-3-4-6-11(9)16-14(10)20-12/h3-6,12,17-18H,7-8H2,1-2H3 |
Standard InChI Key | NETGEQWGGLFVRL-UHFFFAOYSA-N |
SMILES | CC(CO)(C1CC2=C(C3=CC=CC=C3N=C2O1)OC)O |
Canonical SMILES | CC(CO)(C1CC2=C(C3=CC=CC=C3N=C2O1)OC)O |
Chemical Identity and Structure
Basic Information
Dubinidine is classified as an organic heterotricyclic compound, functioning as both an oxacycle and an organonitrogen heterocyclic compound . Its systematic chemical name is 2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propane-1,2-diol . The compound is assigned the CAS registry number 22964-77-8 and is indexed in PubChem with the identifier 442897 .
Structural Characteristics
The molecular formula of dubinidine is C15H17NO4 with a calculated molecular weight of 275.30 g/mol . The structure features a quinoline core with a fused furan ring and a propane-1,2-diol substituent at position 2 of the furan ring. Additionally, a methoxy group is present at position 4 of the fused ring system . This unique arrangement of functional groups contributes to the compound's biological activity and physicochemical properties.
The structural representation can be described using the following molecular identifiers:
Physical and Chemical Properties
Physical Characteristics
Dubinidine exists as a solid at room temperature with a melting point of 127-128°C . The compound displays specific optical activity, with a reported optical rotation of [α]D -62.95° (c = 3.56 in ethanol) . This property indicates the chiral nature of the molecule, which may be significant for its biological interactions.
The following table summarizes the key physical properties of dubinidine:
Chemical Properties and Structural Parameters
Dubinidine possesses several functional groups that influence its chemical behavior, including hydroxyl groups, an ether linkage, and a nitrogen-containing heterocycle. These structural features contribute to its hydrogen bonding capabilities and reactivity patterns.
Property | Value |
---|---|
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 5 |
Rotatable Bond Count | 3 |
Heavy Atom Count | 20 |
Complexity | 353 |
Vapor Pressure | 4.19E-10 mmHg at 25°C |
Index of Refraction | 1.646 |
LogP | 1.29 |
Solubility and Stability
Dubinidine demonstrates solubility in mineral acids and alcohols, which is consistent with its moderately polar nature . For research applications, the compound may dissolve in dimethyl sulfoxide (DMSO), although solubility testing with small quantities is recommended to prevent sample loss .
Regarding stability and storage, dubinidine powder can be stored at -20°C for up to 3 years or at 4°C for approximately 2 years . When in solution, storage at -80°C extends stability to 6 months, while storage at -20°C provides stability for about 1 month . The compound should be stored in a dark place at 4°C to maintain its integrity .
Biological Activity
Pharmacological Effects
Dubinidine exhibits significant central nervous system (CNS) activity. It has been documented as an anticonvulsant that reduces motor activity and potentiates the effects of central nervous system depressants including alcohol, ether, and barbiturates . At doses of 150-200 mg/kg, dubinidine has been observed to depress orientation reactions in mice .
Toxicological Profile
Toxicity studies have established lethal dose values in mice through different administration routes. The subcutaneous LD50 (the dose lethal to 50% of test animals) in mice is 970 mg/kg, while the intraperitoneal LD50 is reported as 855 mg/kg . These values indicate moderate acute toxicity, though comprehensive toxicological evaluations, including chronic exposure studies, appear to be lacking in the current literature.
Natural Sources and Occurrence
Botanical Distribution
Dubinidine has been identified in plants belonging to the Rutaceae family . Specifically, it has been isolated from Dictamnus albus (burning bush or gas plant) and Haplophyllum griffithianum . These plants have historical use in traditional medicine systems, which may have contributed to the identification and isolation of dubinidine as a bioactive constituent.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume